

An In-depth Technical Guide to 4-(2-Chlorophenyl)piperidine Hydrochloride

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)piperidine
hydrochloride

CAS No.: 82211-92-5

Cat. No.: B1612792

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Scaffold in Medicinal Chemistry

4-(2-Chlorophenyl)piperidine hydrochloride, with the Chemical Abstracts Service (CAS) number 82211-92-5, represents a distinct chemical entity within the broader class of phenylpiperidine derivatives. While its para-substituted counterpart, 4-(4-chlorophenyl)piperidine, has been more extensively studied, the ortho-chloro isomer presents a unique steric and electronic profile that warrants dedicated investigation. This guide aims to provide a comprehensive technical overview of **4-(2-Chlorophenyl)piperidine hydrochloride**, consolidating available data and inferring scientifically grounded insights based on related structures to empower researchers in their drug discovery and development endeavors.

This compound is primarily recognized as a chemical intermediate, a foundational building block for the synthesis of more complex molecules and potential drug candidates.[1] The strategic placement of the chlorine atom at the ortho position of the phenyl ring can significantly influence the molecule's conformational preferences, binding interactions with biological targets, and metabolic fate compared to its isomers. Phenylpiperidine scaffolds are integral to a wide array of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[2] Therefore, **4-(2-Chlorophenyl)piperidine hydrochloride** serves as a

valuable starting point for exploring novel chemical space in the pursuit of innovative therapeutics.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physicochemical properties of **4-(2-Chlorophenyl)piperidine hydrochloride** is paramount for its effective use in research and synthesis. These properties dictate its solubility, stability, and handling requirements.

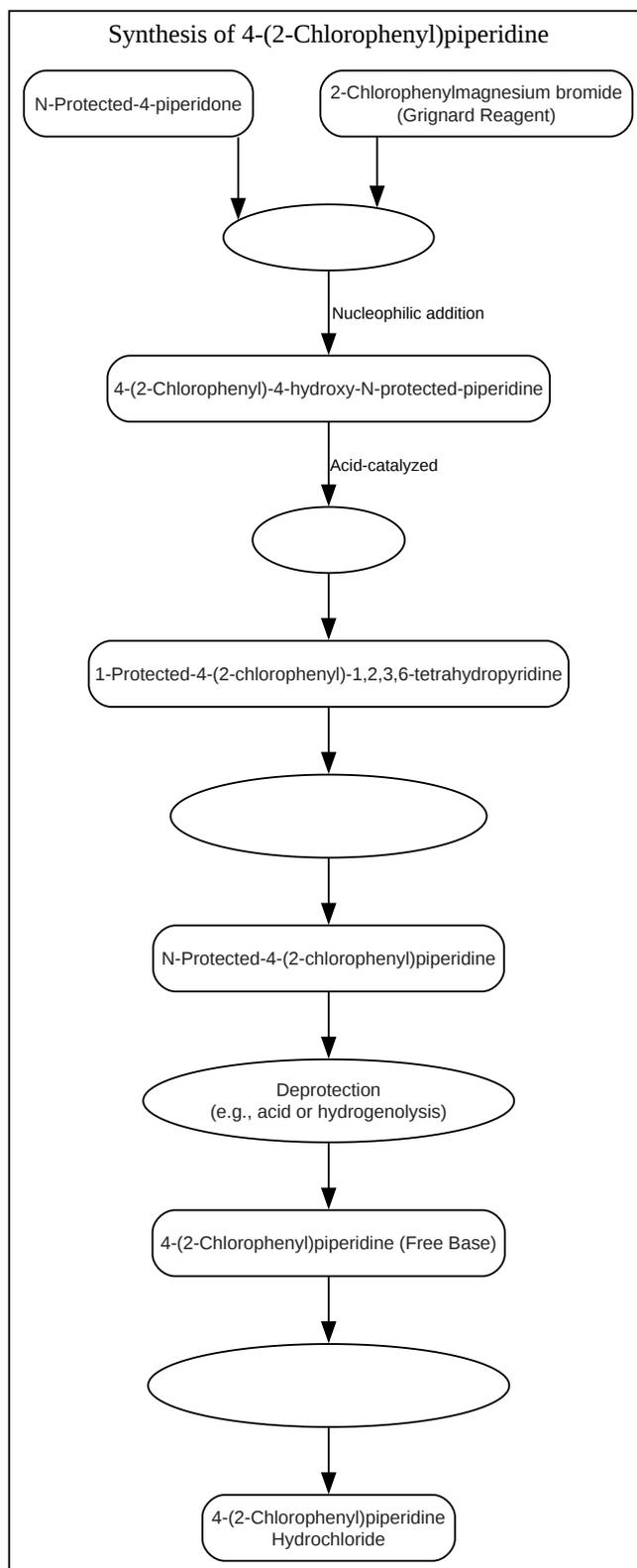
Property	Value	Source
CAS Number	82211-92-5	[3]
Molecular Formula	C ₁₁ H ₁₅ Cl ₂ N	[3]
Molecular Weight	232.15 g/mol	[3]
Synonyms	Piperidine, 4-(2-chlorophenyl)-, hydrochloride (1:1)	[3]
Storage	2-8°C, Refrigerator	[3]
Shipping Conditions	Ambient	[3]

The hydrochloride salt form generally imparts increased water solubility and crystallinity compared to the free base, facilitating its handling and formulation in aqueous media for experimental assays. The purity of commercially available batches is typically reported to be greater than 97%.^[1]

Synthesis and Purification: Crafting the Core Scaffold

While specific, detailed protocols for the synthesis of **4-(2-Chlorophenyl)piperidine hydrochloride** are not extensively documented in publicly accessible literature, general synthetic strategies for 4-arylpiperidines can be adapted. A plausible and commonly employed approach involves a multi-step sequence starting from a suitable piperidone precursor.

A generalized synthetic workflow is outlined below:



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Caption: Generalized synthetic workflow for **4-(2-Chlorophenyl)piperidine hydrochloride**.

Experimental Protocol: A Representative Synthesis

The following is a generalized, illustrative protocol based on common organic chemistry principles for the synthesis of 4-arylpiperidines. Note: This protocol has not been validated for **4-(2-Chlorophenyl)piperidine hydrochloride** specifically and should be adapted and optimized by a qualified chemist.

Step 1: Grignard Reaction

- To a solution of 2-chlorophenylmagnesium bromide (prepared from 2-bromochlorobenzene and magnesium turnings) in anhydrous tetrahydrofuran (THF), add a solution of N-benzyl-4-piperidone in anhydrous THF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-4-(2-chlorophenyl)-4-hydroxypiperidine.

Step 2: Dehydration and Reduction

- Dissolve the crude alcohol from Step 1 in a suitable solvent such as toluene.
- Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Dissolve the resulting crude tetrahydropyridine intermediate in ethanol or methanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
- After the reaction is complete (monitored by TLC or gas chromatography), filter the catalyst and concentrate the filtrate to obtain crude N-benzyl-4-(2-chlorophenyl)piperidine.

Step 3: Deprotection and Salt Formation

- The N-benzyl protecting group can be removed by hydrogenolysis, often concurrently with the reduction of the tetrahydropyridine in the previous step, or by using a reagent like α -chloroethyl chloroformate followed by methanolysis.
- Once the deprotection is complete, purify the resulting 4-(2-chlorophenyl)piperidine free base by column chromatography.
- Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol.
- Add a solution of hydrogen chloride (e.g., 2 M in diethyl ether) dropwise with stirring.
- Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **4-(2-Chlorophenyl)piperidine hydrochloride** as a solid.

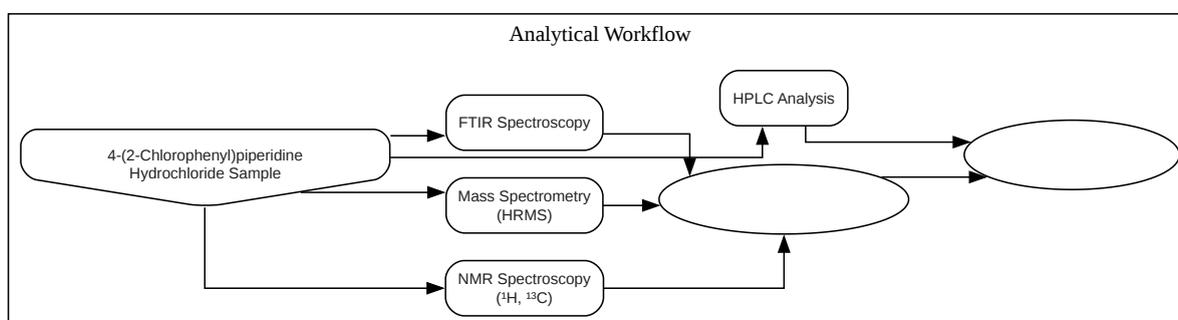
Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of **4-(2-Chlorophenyl)piperidine hydrochloride**. A combination of spectroscopic and chromatographic techniques should be employed.

Key Analytical Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR spectroscopy will provide information on the number and connectivity of protons in the molecule, including characteristic signals for the piperidine ring protons and the aromatic protons of the 2-chlorophenyl group.
- ^{13}C NMR spectroscopy will show distinct signals for each carbon atom, confirming the carbon skeleton.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the compound and to separate it from potential isomers (ortho-, meta-, para-). The separation of chlorophenylpiperazine isomers has been successfully achieved using HPLC, suggesting a similar approach would be effective for chlorophenylpiperidine isomers.[4]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show characteristic absorption bands for the functional groups present, such as N-H stretching for the secondary amine hydrochloride and C-Cl stretching.



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Caption: A typical analytical workflow for the characterization of **4-(2-Chlorophenyl)piperidine hydrochloride**.

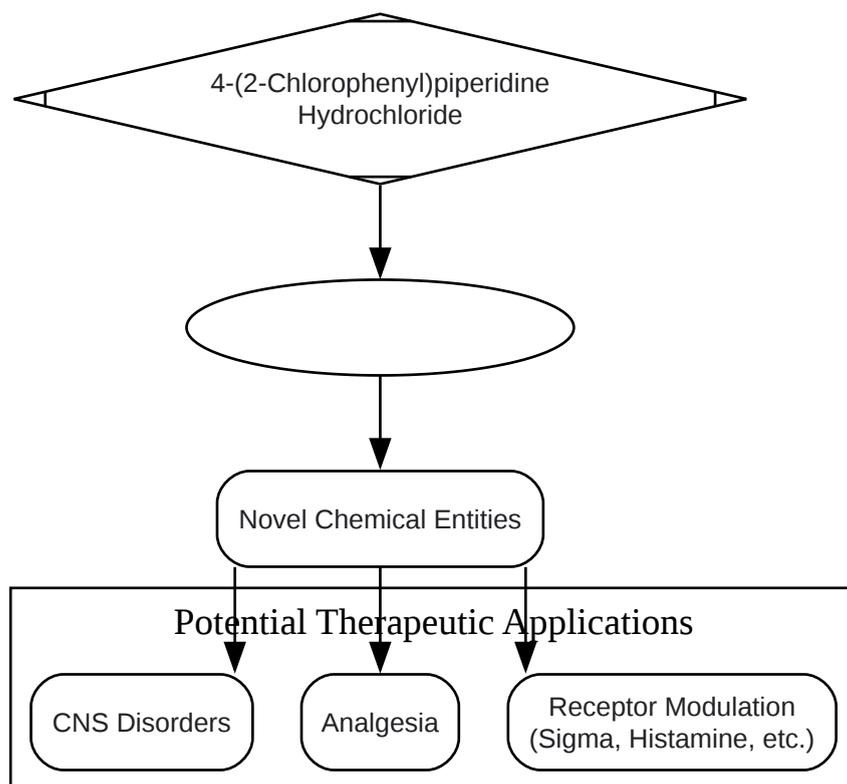
Applications in Research and Drug Development

As a chemical intermediate, **4-(2-Chlorophenyl)piperidine hydrochloride** is a valuable starting material for the synthesis of a diverse range of molecules with potential therapeutic applications.^[1] The broader class of phenylpiperidine derivatives has been extensively explored in medicinal chemistry, and their biological activities can provide insights into the potential applications of this specific ortho-chloro isomer.

Potential Therapeutic Areas:

- **Central Nervous System (CNS) Disorders:** Phenylpiperidine derivatives are well-known for their activity at various CNS targets. They are key components in the development of treatments for neurological and psychiatric disorders.^[2] The substitution pattern on the phenyl ring is a critical determinant of receptor selectivity and potency.
- **Analgesia:** Certain 4-arylpiperidine derivatives have shown significant analgesic activity.^[5] The introduction of a 2-chlorophenyl moiety could modulate the analgesic properties of novel compounds derived from this scaffold.
- **Receptor Modulation:**
 - **Sigma Receptors (σ R):** Piperidine-containing compounds have been identified as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological conditions.
 - **Histamine H_3 Receptors (H_3R):** The piperidine core is a crucial structural element for dual-acting antagonists of histamine H_3 and sigma-1 receptors, which have shown promise in preclinical pain models.^[6]
 - **Dopamine and Serotonin Receptors:** The phenylpiperidine scaffold is a common feature in ligands for dopamine and serotonin receptors, which are important targets for antipsychotic and antidepressant drugs.

The study of structure-activity relationships (SAR) is crucial in this context. The specific position of the chlorine atom in **4-(2-Chlorophenyl)piperidine hydrochloride** can lead to unique interactions with target proteins, potentially offering improved selectivity or a novel pharmacological profile compared to its meta- and para-isomers.[7]



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Caption: Potential research applications stemming from **4-(2-Chlorophenyl)piperidine hydrochloride**.

Safety and Handling: A Prudent Approach

While a specific Safety Data Sheet (SDS) for **4-(2-Chlorophenyl)piperidine hydrochloride** is not widely available, data from closely related compounds, such as 4-(4-chlorophenyl)piperidine and other piperidine derivatives, can provide guidance on appropriate handling procedures.

General Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
- Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

Based on analogues, this class of compounds may cause skin and eye irritation.[8] It is imperative to consult the supplier-specific SDS upon receipt of the material for detailed and accurate safety information.

Conclusion: A Scaffold with Untapped Potential

4-(2-Chlorophenyl)piperidine hydrochloride (CAS 82211-92-5) is a chemical intermediate with considerable, yet largely unexplored, potential in medicinal chemistry and drug discovery. While direct research on this specific isomer is limited, the well-established pharmacological importance of the phenylpiperidine scaffold suggests that it is a valuable tool for the synthesis of novel compounds targeting a range of therapeutic areas, particularly within the central nervous system. This guide provides a foundational understanding of its properties, potential synthetic routes, and analytical considerations, intended to serve as a catalyst for further research and innovation. As with any specialized chemical, adherence to rigorous safety protocols and thorough analytical characterization are paramount to its successful application.

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